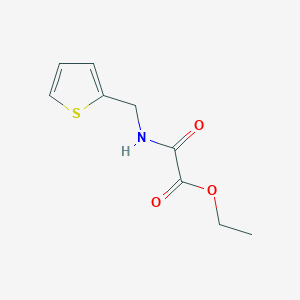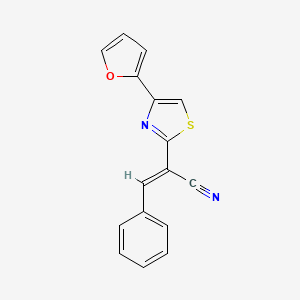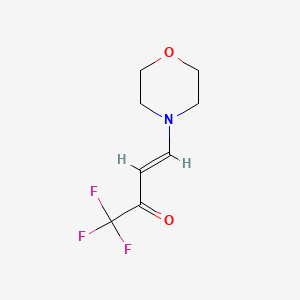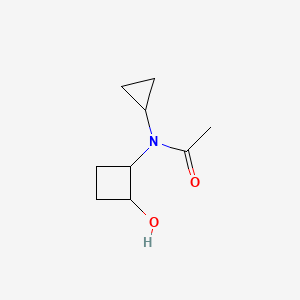
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate” likely contains a benzoate group, a chlorosulfonyl group, and three fluorine atoms attached to the benzene ring. The presence of these functional groups could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the positions of the chlorosulfonyl and trifluoromethyl groups on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chlorosulfonyl and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chlorosulfonyl and trifluoromethyl groups .Applications De Recherche Scientifique
Radiosynthesis for Imaging
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate derivatives have been explored for their potential in radiosynthesis, particularly for imaging purposes. A study demonstrated the preparation of certain labeled compounds for imaging COX-1 and COX-2 isoforms through positron emission tomography. However, the compounds exhibited minimal specific binding to COX-1 and did not show identifiable COX-2-specific binding in various organs, indicating that they might not be suitable radioligands for in vivo biomarkers of COX enzymes due to marked non-specific binding (Fujisaki et al., 2005).
Anti-inflammatory and Analgesic Properties
Another area of research involves the synthesis of novel trihalomethyl-substituted pyrazoline methyl esters, which have shown promising antinociceptive effects in both chemical and thermal models of pain in mice. These compounds, such as MPF3, MPF4, and MPCl3, presented significant anti-hyperalgesic action without causing locomotive disorders, making them comparable to Celecoxib in an arthritic pain model. This suggests potential applications in the development of mild analgesics (Milano et al., 2008).
Synthetic Methods and Pharmacological Evaluation
In the field of chemistry and pharmacology, studies have focused on the controllable synthetic methods for certain derivatives of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate. For instance, a study reported a facile method for the preparation of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their effects on a pathological pain model in mice. The compounds synthesized showed promising anti-inflammatory and analgesic activities without causing locomotive disorders, indicating potential therapeutic applications (Lobo et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-2,3,4-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c1-16-8(13)3-2-4(17(9,14)15)6(11)7(12)5(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNCPEVPFPFWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)






![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)